Cas no 686770-06-9 (2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)

2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
- 2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Thieno[3,2-d]pyrimidin-4(3H)-one, 6,7-dihydro-2-[[2-(4-morpholinyl)-2-oxoethyl]thio]-3-phenyl-
- 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
- 2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- 686770-06-9
- HMS2241H14
- SMR000015985
- F0579-0004
- CHEMBL1583040
- AKOS024584712
- MLS000101273
-
- Inchi: 1S/C18H19N3O3S2/c22-15(20-7-9-24-10-8-20)12-26-18-19-14-6-11-25-16(14)17(23)21(18)13-4-2-1-3-5-13/h1-5H,6-12H2
- InChI Key: FMFPAHKOABSEEC-UHFFFAOYSA-N
- SMILES: C1(SCC(N2CCOCC2)=O)N(C2=CC=CC=C2)C(=O)C2SCCC=2N=1
Computed Properties
- Exact Mass: 389.08678382g/mol
- Monoisotopic Mass: 389.08678382g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 638
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 113Ų
Experimental Properties
- Density: 1.47±0.1 g/cm3(Predicted)
- Boiling Point: 607.8±65.0 °C(Predicted)
- pka: -0.81±0.20(Predicted)
2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0579-0004-5mg |
2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
686770-06-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0579-0004-25mg |
2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
686770-06-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0579-0004-2μmol |
2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
686770-06-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0579-0004-5μmol |
2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
686770-06-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0579-0004-2mg |
2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
686770-06-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0579-0004-3mg |
2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
686770-06-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0579-0004-4mg |
2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
686770-06-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0579-0004-15mg |
2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
686770-06-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0579-0004-20mg |
2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
686770-06-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0579-0004-1mg |
2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
686770-06-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Related Literature
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
Additional information on 2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
Compound CAS No 686770-06-9: 2-{2-(Morpholin-4-yl)-2-Oxoethylsulfanyl}-3-Phenyl-3H,4H,6H,7H-Thieno[3,2-d]Pyrimidin-4-one
The compound with CAS No 686770-06-9, named 2-{2-(Morpholin-4-yl)-2-Oxoethylsulfanyl}-3-Phenyl-3H,4H,6H,7H-Thieno[3,2-d]Pyrimidin-4-one, is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of thienopyrimidones, which are known for their diverse biological activities and structural versatility. The molecule incorporates a thieno[3,2-d]pyrimidine core, a morpholine moiety, and a phenyl group, making it a unique candidate for drug development.
Recent studies have highlighted the importance of thienopyrimidones in targeting various disease states, including cancer and inflammatory disorders. The integration of the morpholine group in this compound adds significant value due to its known bioavailability and ability to enhance drug stability. Morpholine derivatives are widely used in pharmaceuticals due to their ability to modulate enzyme activity and cellular signaling pathways.
The phenyl group attached to the molecule contributes to its lipophilicity, which is crucial for membrane permeability and drug delivery. This feature makes the compound an attractive candidate for designing drugs that can effectively penetrate biological barriers and reach their target sites. Additionally, the sulfanyl (S-methyl) group present in the structure plays a pivotal role in modulating the molecule's redox properties and reactivity.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound with various therapeutic targets. For instance, molecular docking studies suggest that this compound has potential inhibitory activity against kinases involved in cancer progression. Furthermore, its ability to interact with nuclear receptors has opened new avenues for its application in hormone-related disorders.
The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the thienopyrimidine core through cyclization reactions and subsequent functionalization with the morpholine and phenyl groups. The optimization of reaction conditions has been critical in achieving high yields and maintaining the integrity of the sensitive functional groups.
In terms of pharmacokinetics, preliminary studies indicate that this compound exhibits favorable absorption profiles in preclinical models. Its bioavailability is enhanced by the presence of the morpholine moiety, which reduces metabolic instability. However, further studies are required to fully characterize its pharmacokinetic properties and safety profile.
The structural uniqueness of CAS No 686770-06-9 lies in its ability to combine multiple functional groups within a single molecule. This integration not only enhances its biological activity but also provides opportunities for further chemical modification. Researchers are currently exploring analogs of this compound by varying substituents on the thienopyrimidine ring to optimize its therapeutic potential.
In conclusion, CAS No 686770-06-9 represents a promising lead compound in drug discovery efforts. Its combination of structural features and biological activities positions it as a valuable asset for developing novel therapeutics targeting complex diseases such as cancer and inflammation. Continued research into its mechanisms of action and optimization will undoubtedly pave the way for its translation into clinical applications.
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